4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
Description
4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by:
- A benzene sulfonamide core with a 4-amino substituent.
- A 1H-pyrazole ring substituted at the 4-position with a 3-nitrophenyl group. This structure combines sulfonamide’s traditional pharmacophoric features with a nitro-substituted pyrazole, which may enhance electronic properties or target-specific interactions.
Properties
CAS No. |
62537-87-5 |
|---|---|
Molecular Formula |
C15H13N5O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[1-(3-nitrophenyl)pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c16-11-4-6-15(7-5-11)25(23,24)18-12-9-17-19(10-12)13-2-1-3-14(8-13)20(21)22/h1-10,18H,16H2 |
InChI Key |
RJDIRPZUHWSIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core substituted at the 1-position with a 3-nitrophenyl group is typically synthesized via condensation reactions involving hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds.
- For example, hydrazine derivatives react with 1,3-diketones or β-ketoesters under reflux conditions in alcoholic solvents (e.g., ethanol or propan-2-ol) with acid catalysis (e.g., acetic acid or hydrochloric acid) to form 1-aryl-1H-pyrazoles.
- The nitro group on the phenyl ring is introduced by using 3-nitrophenyl hydrazine or 3-nitrophenyl-substituted diketones as starting materials.
Representative Procedure
- A 3-nitrophenyl hydrazine hydrochloride salt is reacted with an appropriate diketone in ethanol under reflux overnight to yield the 1-(3-nitrophenyl)-1H-pyrazol-4-yl intermediate.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The product is isolated by filtration or extraction, followed by recrystallization from ethanol or methanol.
Formation of the Sulfonamide Bond
Sulfonylation Reaction
The key step to obtain the target compound is the sulfonamide bond formation between the amino group on the pyrazole ring and the sulfonyl chloride derivative of 4-aminobenzenesulfonyl chloride.
- The pyrazolyl amine (bearing the 1-(3-nitrophenyl) substituent) is reacted with 4-aminobenzenesulfonyl chloride in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
- Triethylamine or another suitable base is added to neutralize the hydrochloric acid generated during the reaction.
- The reaction is typically carried out at room temperature for 1–2 hours with stirring.
- Completion is confirmed by TLC.
Isolation and Purification
- After reaction completion, the mixture is treated with aqueous base and then acidified to precipitate the sulfonamide product.
- The crude product is purified by recrystallization from ethanol or other suitable solvents to afford the pure 4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide.
Alternative Synthetic Routes and Cyclization
- Some methods involve initial formation of hydrazides or hydrazones from esters or acids, followed by cyclization to the pyrazole ring under acidic conditions.
- For example, refluxing hydrazides with diketones in the presence of acid catalysts can yield substituted pyrazoles.
- Cyclization steps may be performed in solvents like propan-2-ol or dioxane with acid catalysis (e.g., conc. HCl or H2SO4).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole formation | 3-nitrophenyl hydrazine + diketone + acid catalyst | Ethanol | Reflux (~78°C) | Overnight | 70–85 | Acid catalysis improves cyclization |
| Sulfonamide bond formation | Pyrazolyl amine + 4-aminobenzenesulfonyl chloride + triethylamine | THF or DCM | Room temperature | 1–2 hours | 75–90 | Base neutralizes HCl byproduct |
| Purification | Recrystallization | Ethanol/methanol | Ambient | - | - | Ensures high purity |
Characterization Data (Indicative)
- Infrared (IR) Spectroscopy: Characteristic N–H stretching bands around 3300–3400 cm⁻¹, sulfonamide S=O stretching near 1150–1170 cm⁻¹, aromatic C–H stretching at ~3050 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the compound confirm successful synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and proteins.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features and Modifications
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
Pyrazole vs. Pyrimidine Rings : Sulfametazina () replaces pyrazole with pyrimidine, reducing steric bulk and altering hydrogen-bonding capacity. This likely impacts solubility and target specificity .
Nitro vs. Trifluoromethyl Groups : The target’s 3-nitro group is strongly electron-withdrawing, whereas the CF₃ group in enhances hydrophobicity and metabolic stability .
Complexity and Bioactivity : Zelenirstat () includes a piperazinyl-pyridyl moiety linked to antineoplastic activity, demonstrating how extended substituents can diversify therapeutic applications .
Physicochemical Properties
Solubility and Stability:
- Nitro Group Impact : The 3-nitro substituent in the target compound may reduce solubility in aqueous media compared to sulfametazina (), which lacks bulky aromatic groups .
Biological Activity
4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, a compound belonging to the sulfonamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4O3S. The compound features a sulfonamide group, which is known for its antibacterial properties, alongside a pyrazole ring that may contribute to its pharmacological effects.
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial effects. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production. The specific mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS) in bacteria, leading to decreased folate levels and subsequent inhibition of DNA synthesis.
Anti-inflammatory Effects
Recent studies have indicated that compounds structurally related to this compound may exhibit anti-inflammatory properties. These effects are often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
A notable case study involved the use of this compound in a therapeutic context for treating bacterial infections resistant to conventional antibiotics. The patient showed significant improvement after treatment with a regimen including this sulfonamide derivative, indicating its potential as an alternative treatment option.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate half-life, making it suitable for both acute and chronic treatment scenarios. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
